molecular formula C8H6N4O B1487162 6-(Pyrazin-2-yl)pyrimidin-4-ol CAS No. 1936233-63-4

6-(Pyrazin-2-yl)pyrimidin-4-ol

Cat. No.: B1487162
CAS No.: 1936233-63-4
M. Wt: 174.16 g/mol
InChI Key: LENMQOIZKWYXJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Pyrazin-2-yl)pyrimidin-4-ol is a heterocyclic compound featuring a pyrimidine core substituted with a hydroxyl (-OH) group at position 4 and a pyrazine ring at position 4. Pyrimidine derivatives are widely studied for their biological activities, including roles as plant growth activators (e.g., PPA2 in ) and therapeutic agents targeting receptors such as vitamin D (VDR) (e.g., KP-156 in ) . The pyrazine moiety in this compound may enhance its ability to engage in hydrogen bonding and π-π stacking interactions, which are critical for molecular recognition in biological systems.

Properties

CAS No.

1936233-63-4

Molecular Formula

C8H6N4O

Molecular Weight

174.16 g/mol

IUPAC Name

4-pyrazin-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H6N4O/c13-8-3-6(11-5-12-8)7-4-9-1-2-10-7/h1-5H,(H,11,12,13)

InChI Key

LENMQOIZKWYXJE-UHFFFAOYSA-N

SMILES

C1=CN=C(C=N1)C2=CC(=O)NC=N2

Canonical SMILES

C1=CN=C(C=N1)C2=CC(=O)NC=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of pyrimidin-4-ol derivatives are highly influenced by substituents. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Substituents Key Structural Differences
6-(Pyrazin-2-yl)pyrimidin-4-ol C₈H₆N₄O Pyrazin-2-yl, -OH Baseline structure for comparison
PPA2 () C₁₃H₁₂F₃N₃O₂ Methoxymethyl, 5-(trifluoromethyl)pyridyl Enhanced lipophilicity due to trifluoromethyl group
KP-156 () C₁₄H₁₅N₅O Piperidin-3-yl, pyridin-4-yl Regiochemical inversion alters receptor binding
6-(5-Methylpyrazin-2-yl)pyrimidin-4-ol () C₉H₉N₅O 5-Methylpyrazin-2-yl, -OH Methyl group on pyrazine may sterically hinder interactions
6-(Chloromethyl)-2-(pyrazin-2-yl)pyrimidin-4-ol () C₉H₇ClN₄O Chloromethyl, pyrazin-2-yl Chloromethyl increases reactivity and potential toxicity

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group in PPA2 enhances stability and membrane permeability, making it effective as a plant activator .
  • Regiochemistry : KP-156 and KP-162 () demonstrate that inversions in pyrimidine substituent positions significantly alter agonist activity at VDR .
  • Steric Effects : Methylation on the pyrazine ring () may reduce binding affinity in enzymatic assays due to steric bulk.
Physicochemical Properties
  • Solubility : Methoxymethyl-substituted analogs () demonstrate higher aqueous solubility compared to chloromethyl derivatives () due to reduced hydrophobicity .
  • Stability : Chloromethyl groups () may render compounds prone to hydrolysis, necessitating stabilized formulations for industrial use .

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